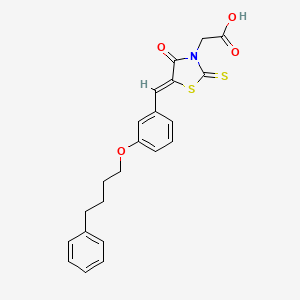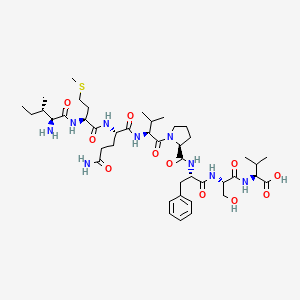
H-Ile-Met-Gln-Val-Pro-Phe-Ser-Val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH is a synthetic peptide composed of nine amino acids. Peptides like this one are often used in various scientific research applications due to their specific sequences and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone.
Aplicaciones Científicas De Investigación
H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH depends on its specific sequence and structure. Peptides can interact with various molecular targets, such as enzymes, receptors, and other proteins, to exert their effects. The pathways involved may include signal transduction, cellular communication, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH: is similar to other peptides with sequences that include isoleucine, methionine, glutamine, valine, proline, phenylalanine, and serine.
H-Phenylalanine-Valine-OH: is a simpler peptide with only two amino acids but shares some structural similarities.
Uniqueness
The uniqueness of H-Isoleucine-Methionine-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine-OH lies in its specific sequence, which determines its properties and interactions
Propiedades
Fórmula molecular |
C43H69N9O11S |
|---|---|
Peso molecular |
920.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C43H69N9O11S/c1-8-25(6)33(45)41(60)47-28(18-20-64-7)36(55)46-27(16-17-32(44)54)37(56)50-34(23(2)3)42(61)52-19-12-15-31(52)40(59)48-29(21-26-13-10-9-11-14-26)38(57)49-30(22-53)39(58)51-35(24(4)5)43(62)63/h9-11,13-14,23-25,27-31,33-35,53H,8,12,15-22,45H2,1-7H3,(H2,44,54)(H,46,55)(H,47,60)(H,48,59)(H,49,57)(H,50,56)(H,51,58)(H,62,63)/t25-,27-,28-,29-,30-,31-,33-,34-,35-/m0/s1 |
Clave InChI |
OICVWMLSLIUBQC-AHWKTCAKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


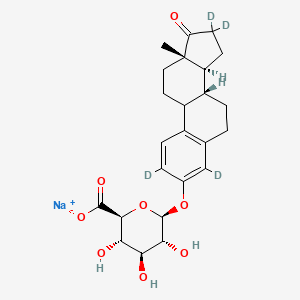
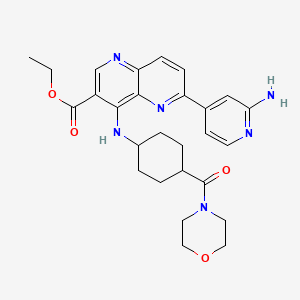
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
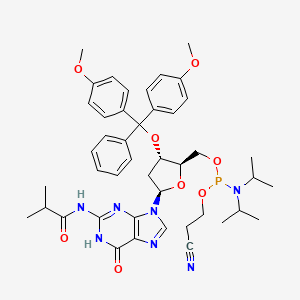

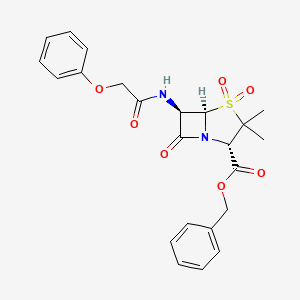

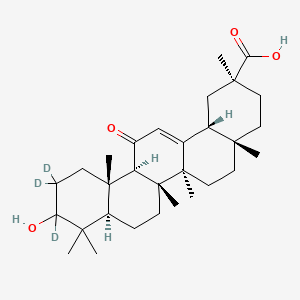
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
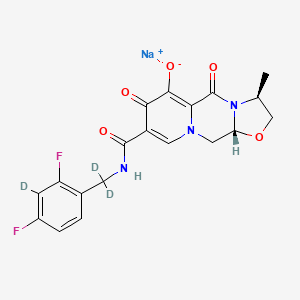
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)

